N-benzyl-2-ethoxy-3-methoxybenzamide
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Overview
Description
N-benzyl-2-ethoxy-3-methoxybenzamide is an organic compound with the molecular formula C17H19NO3 It is a benzamide derivative, characterized by the presence of benzyl, ethoxy, and methoxy groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethoxy-3-methoxybenzamide typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with benzylamine to yield the desired benzamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, ethoxy, or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-benzyl-2-ethoxy-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methoxybenzamide
- N-benzyl-3-ethoxybenzamide
- N-benzyl-2-ethoxybenzamide
Uniqueness
N-benzyl-2-ethoxy-3-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups on the benzamide core. This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-14(10-7-11-15(16)20-2)17(19)18-12-13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
DJUHHGOJIVQALL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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